molecular formula C6H12N2O B099726 3-Aminoazepan-2-one CAS No. 17929-90-7

3-Aminoazepan-2-one

Cat. No. B099726
CAS RN: 17929-90-7
M. Wt: 128.17 g/mol
InChI Key: BOWUOGIPSRVRSJ-UHFFFAOYSA-N
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Description

3-Aminoazepan-2-one is a chemical compound that has garnered interest in various fields of medicinal chemistry due to its potential as a scaffold for drug development. The compound is characterized by its constrained diamine structure, which is a key feature in its application in synthesizing pharmacologically active molecules.

Synthesis Analysis

The synthesis of 3-aminoazepan-2-one derivatives has been explored through different methods. A practical asymmetric synthesis approach has been developed for the enantio- and diastereoselective synthesis of mono- or disubstituted 3-aminoazepanes. This method involves a tandem ring-enlargement/alkylation or reduction process, which yields enantiomerically pure diamines . Additionally, a scalable biocatalytic route has been established to produce (3R)-3-aminoazepane with high purity and enantiomeric excess, using ω-transaminase to efficiently establish the stereogenic center . Furthermore, the synthesis of racemic 3-amino-1,3,4,5-tetrahydro-1H-1-benzazepin-2-one and its subsequent chiral resolution through crystallization-induced methods have been reported, achieving high resolution yields for both enantiomers .

Molecular Structure Analysis

The molecular structure of 3-aminoazepan-2-one derivatives is crucial for their biological activity. The constrained diamine framework provides a rigid structure that can be beneficial for interacting with biological targets. The stereochemistry of these compounds is particularly important, as evidenced by the efforts to synthesize enantiomerically pure forms and the detailed study of their chiral resolution .

Chemical Reactions Analysis

The chemical reactivity of 3-aminoazepan-2-one derivatives allows for their use in the synthesis of various biologically active compounds. For instance, the preparation of 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives via reductive amination has been described, with these compounds showing activity as angiotensin-converting enzyme inhibitors . Additionally, the synthesis of novel 3-amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles has been reported, with some derivatives demonstrating potent anticonvulsant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminoazepan-2-one derivatives are influenced by their molecular structure. The enantiomeric purity and the presence of specific functional groups contribute to their solubility, stability, and overall reactivity. These properties are essential for the practical application of these compounds in medicinal chemistry, as they affect the compounds' pharmacokinetics and pharmacodynamics .

Scientific Research Applications

Synthesis and Pharmacological Properties

3-Aminoazepan-2-one derivatives have been synthesized and investigated for their potential pharmacological properties. These derivatives have shown a variety of effects, such as anxiolytic, anticonvulsant, anorexigenic, and analgesic activities. Their ability to bind to benzodiazepine receptors and cholecystokinin receptors of types CCK1 and CCK2 has been noted. Some of these derivatives are in clinical testing for treating alimentary obesity and anxiety and panic states of various etiology (Andronati et al., 2002).

Antidepressant and Anxiolytic Activity

Research has also focused on the synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives to evaluate their effects on central nervous system activity. These compounds have shown marked antidepressant and anxiolytic properties, comparable in efficiency to reference drugs like Imipramine and Diazepam. Behavioral results have indicated that these compounds could be promising due to their mixed antidepressant-anxiolytic activity (Clerici et al., 2001).

Potential Antipsychotic Agents

Research has been conducted on compounds like 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, which have shown antipsychotic profiles in biochemical and behavioral pharmacological test models. These compounds have a reduced propensity for neurological side effects compared to other treatments (Wise et al., 1985).

Alzheimer Disease Treatment

3-Amino-1-propanesulfonic acid (3APS), a compound that binds to amyloid β (Aβ), has been studied for its potential in treating Alzheimer disease. 3APS has shown the ability to cross the blood–brain barrier and reduce CSF Aβ42 levels in patients with mild-to-moderate Alzheimer disease, suggesting its use as a disease-modifying treatment (Aisen et al., 2006).

Anticonvulsant Activity

2-Aminoquinazolin-4-(3H)-one derivatives have been optimized as potent inhibitors of SARS-CoV-2, showing significant activity against the virus. These compounds have been prepared on a large scale through a one-pot reaction using Dimroth rearrangement as a key step, suggesting their potential in antiviral therapies (Shin et al., 2022).

Safety And Hazards

The safety and hazards associated with 3-Aminoazepan-2-one are not explicitly mentioned in the available resources. As with any chemical compound, appropriate safety measures should be taken while handling it to prevent exposure .

properties

IUPAC Name

3-aminoazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWUOGIPSRVRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883255
Record name 2H-Azepin-2-one, 3-aminohexahydro-
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Aminoazepan-2-one

CAS RN

671-42-1, 17929-90-7
Record name 3-Aminoazepan-2-one
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Record name 2H-Azepin-2-one, 3-aminohexahydro-
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Record name 2H-Azepin-2-one, 3-aminohexahydro-
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Record name 2H-Azepin-2-one, 3-aminohexahydro-
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Record name 3-aminohexahydro-2H-azepin-2-one
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Synthesis routes and methods I

Procedure details

50 mmols of L-lysine hydrochloride 1 is neutralized with 50 mmols of NaOH and then 200 ml of ethanol is added. This mixture is heated to 200° C. for eight hours. The yield of α-amino-ε-caprolactam 2 produced by this reaction is about 47%.
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

30 mmols of L-lysine hydrochloride 1 is neutralized with 30 mmols of NaOH and then 270 mmols of Al2O3 is added, followed by the addition of 120 ml of 1-butanol. This mixture is heated to 117° C. and is refluxed for six hours. The yield of α-amino-ε-caprolactam 2 produced by this reaction is about 92%.
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
Al2O3
Quantity
270 mmol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

300 mmols of L-lysine hydrochloride 1 is neutralized with 300 mmols of NaOH and then 1.2 L of 1,2-propanediol is added. This mixture is heated to 187° C. and is refluxed for 2 hours after removing about the 10% of the solvent when the reaction is first brought to reflux. The yield of α-amino-ε-caprolactam 2 produced by this reaction is about 96%.
Quantity
300 mmol
Type
reactant
Reaction Step One
Name
Quantity
300 mmol
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
3-Aminoazepan-2-one

Citations

For This Compound
32
Citations
S Liao, C Qin, P Yao, J Li, X Zhou, J Wang, Z Huang… - …, 2014 - thieme-connect.com
… Hence the 3-aminoazepan-2-one scaffold is potentially … natural products containing the 3-aminoazepan-2-one unit … for the construction of a novel 3-aminoazepan-2-one framework, a 3-…
Number of citations: 3 www.thieme-connect.com
I Schiffers, M Frings, BM Kubber… - … Process Research & …, 2022 - ACS Publications
… For the reduction of the cyclic amide group of 3-aminoazepan-2-one (22a with R 1 = H), it is reported that the enantiomeric excess decreased significantly during the reaction. (26a) …
Number of citations: 2 pubs.acs.org
L Kollár, A Takács - Tetrahedron, 2018 - Elsevier
… conditions in the presence of 3-aminoazepan-2-one. The reactivity of iodobenzene and other iodo(hetero)aromatic substrates was increased with 3-aminoazepan-2-one under high (40 …
Number of citations: 7 www.sciencedirect.com
NMM N-methylmorpholine - Total Synthesis of Bioactive Natural …, 2019 - books.google.com
… The synthetic scheme started with the first amide bond formation between Boc-N-methyl-L-phenylalanine (3) and (S)-3-aminoazepan-2one (4) in the presence of PS-DCC and HOBt (1-…
Number of citations: 0 books.google.com
K Nagai, N Koyama, N Sato, C Yanagisawa… - Bioorganic & medicinal …, 2012 - Elsevier
… (d-allo-Ile) and (S)-3-aminoazepan-2-one by amino acids analysis, NMR studies, and its total … 2 and commercially available (S)-3-aminoazepan-2-one 3. Peptide fragment 2 would be …
Number of citations: 14 www.sciencedirect.com
XL Li, Z Fang, F Zhang, MX Wang… - … für Kristallographie-New …, 2015 - degruyter.com
… The title compound was obtained from the reaction of 3aminoazepan-2-one hydrochloride and benzoyl chloride as described in literature [1] and recrystallized from CH2Cl2-petroleum …
Number of citations: 2 www.degruyter.com
Z Fang, Z Feng, K Guo - Zeitschrift für Kristallographie-New Crystal …, 2015 - degruyter.com
… The title compound was obtained from the reduction of the intermedia prepared by 3-aminoazepan-2-one hydrochloride and benzoyl chloride as described in literature [1, 2] and …
Number of citations: 2 www.degruyter.com
B Chen, L Li, J Chen, Y Huang - Advanced Synthesis & …, 2022 - Wiley Online Library
… Reductive amination using (R)-3-aminoazepan-2-one afforded product 5 a in 69% yield. The Wittig reaction using stabilized phosphonium salts gave dienone products 7 a and 8 a. …
Number of citations: 1 onlinelibrary.wiley.com
Y Wang, S Siricilla, BA Aleiwi… - Chemistry–A European …, 2013 - Wiley Online Library
… -1,4-benzodiazepine-2-one: We have previously identified that in vitro antimycobacterial activity of capuramycin (1) was improved by the replacement of the (S)-3-aminoazepan-2-one …
IY Danyliuk, MV Vovk - Chemistry of Heterocyclic Compounds, 2022 - Springer
… Acylation of 3-aminoazepan-2-one (152) with benzoic acid 153 gave amide 154, which upon treatment with Lawesson's reagent in pyridine underwent cyclization to give …
Number of citations: 4 link.springer.com

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